REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([CH:9]2[NH:12][C:11](=[O:13])[C:10]2([CH3:15])[CH3:14])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:16]I.[Cl-].[NH4+]>O1CCCC1>[CH3:16][N:12]1[CH:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:10]([CH3:15])([CH3:14])[C:11]1=[O:13] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1C(C(N1)=O)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.74 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 0° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted 2 times with ethyl acetate
|
Type
|
WASH
|
Details
|
washed 3 times with a saturated aqueous solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
WASH
|
Details
|
eluted with a mixed solution (hexane:ethyl acetate=2:1)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
DISTILLATION
|
Details
|
the solvents were distilled off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(C1C1=CC=CC=C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |